molecular formula C4HBrClFN2 B13500352 5-Bromo-4-chloro-6-fluoropyrimidine

5-Bromo-4-chloro-6-fluoropyrimidine

Cat. No.: B13500352
M. Wt: 211.42 g/mol
InChI Key: JKAXUOASKGSMDL-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-fluoropyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine, chlorine, and fluorine atoms in the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-fluoropyrimidine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a pyrimidine derivative is treated with halogenating agents under controlled conditions. For example, starting with 4,6-dichloropyrimidine, a fluorination reaction can be carried out using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). Subsequently, bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled temperature and reaction time .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents like ethanol or toluene are typically employed.

Major Products:

    Aminopyrimidines: Formed from nucleophilic substitution with amines.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-6-fluoropyrimidine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique halogenation pattern allows for selective functionalization, making it valuable in the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: The compound is used in the development of advanced materials, including liquid crystals and polymers. Its halogenated structure contributes to the desired physical and chemical properties of these materials .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-fluoropyrimidine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with nucleic acids. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer activity . The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to target proteins or nucleic acids, leading to increased biological activity.

Comparison with Similar Compounds

  • 4-Bromo-6-chloro-5-fluoropyrimidine
  • 5-Bromo-4,6-dichloropyrimidine
  • 4-Chloro-6-ethyl-5-fluoropyrimidine

Comparison: 5-Bromo-4-chloro-6-fluoropyrimidine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. Compared to 4-Bromo-6-chloro-5-fluoropyrimidine, the position of the halogens affects the compound’s electronic distribution and steric hindrance, influencing its reactivity in substitution and coupling reactions. The presence of fluorine in this compound enhances its stability and lipophilicity compared to its non-fluorinated analogs .

Properties

Molecular Formula

C4HBrClFN2

Molecular Weight

211.42 g/mol

IUPAC Name

5-bromo-4-chloro-6-fluoropyrimidine

InChI

InChI=1S/C4HBrClFN2/c5-2-3(6)8-1-9-4(2)7/h1H

InChI Key

JKAXUOASKGSMDL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Br)F

Origin of Product

United States

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